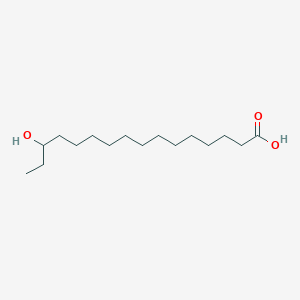

14-Hydroxyhexadecanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H32O3 |

|---|---|

Molecular Weight |

272.42 g/mol |

IUPAC Name |

14-hydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O3/c1-2-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |

InChI Key |

KBDZCYDPGRYCRM-UHFFFAOYSA-N |

SMILES |

CCC(CCCCCCCCCCCCC(=O)O)O |

Canonical SMILES |

CCC(CCCCCCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Presence and Integration in Plant Structures

Hydroxy fatty acids are a diverse class of molecules integral to the structure and function of plants. While various isomers of hydroxyhexadecanoic acid are well-documented, the specific occurrence of 14-Hydroxyhexadecanoic acid is less common, highlighting the specificity of biosynthetic pathways.

Role as a Monomer in Plant Cuticular Waxes and Suberin Polyesters

Plant cutin and suberin are complex biopolyesters that form protective barriers on the plant's aerial and subterranean surfaces, respectively. cdnsciencepub.comnih.gov These polymers are primarily composed of interesterified hydroxy and epoxy-hydroxy fatty acids, with C16 and C18 chains being the most common. cdnsciencepub.com

The major monomers include ω-hydroxy acids, where the hydroxyl group is on the terminal carbon. wikipedia.org Specifically, 16-hydroxyhexadecanoic acid (the ω-hydroxy isomer of palmitic acid) is a key and widely reported monomer of C16-family cutin found in the cuticle of many plants, including Arabidopsis thaliana. nih.govnih.govfrontiersin.orgnih.gov Other significant monomers include mid-chain hydroxylated versions, such as 10,16-dihydroxyhexadecanoic acid. cdnsciencepub.comnih.govutupub.fi These monomers are linked via ester bonds to form the complex polyester (B1180765) matrix. nih.govoup.com While the general class of hydroxy fatty acids is fundamental to these structures, the literature does not prominently feature this compound as a major monomeric component of either cutin or suberin. Its role, if any, appears to be minor or limited to specific plant species not widely covered in broad compositional analyses.

Detection in Specific Plant Species and Tissues (e.g., Seed Oils, Epidermal Layers)

While hydroxy fatty acids are found in various plant tissues, including seed oils and epidermal layers, specific detection of the 14-hydroxy isomer of hexadecanoic acid is not widely reported. However, other positional isomers and related compounds have been identified in specific plant species.

For instance, 8-hydroxyhexadecanoic acid has been isolated from the oil of spores from Lycopodium species, notably Lycopodium clavatum. google.comdtic.milresearchgate.net This isomer has also been reported in Terminalia arjuna and Lygodium japonicum. nih.gov Furthermore, a related compound with a shorter carbon chain, 14-hydroxytetradecanoic acid (a C14 fatty acid), has been identified in Pinus roxburghii and Pinus radiata and is considered a useful biomarker for distinguishing between angiosperm and gymnosperm families based on its abundance in leaf lipids. gerli.comnih.gov

The following table summarizes the documented occurrence of different C16 hydroxy fatty acid isomers in specific plants.

| Compound | Plant Species | Tissue/Part | Reference(s) |

| 8-Hydroxyhexadecanoic acid | Lycopodium clavatum | Spore Oil | google.comdtic.milresearchgate.net |

| Terminalia arjuna | Not Specified | nih.gov | |

| Lygodium japonicum | Not Specified | nih.gov | |

| 16-Hydroxyhexadecanoic acid | Arabidopsis thaliana | Floral Organs, Cuticle | nih.govnih.gov |

Evolutionary Perspectives on Hydroxy Fatty Acid Content in Plant Lineages

The diversity of hydroxy fatty acids in the plant kingdom is a product of evolutionary diversification of metabolic pathways. nih.gov The enzymes responsible for fatty acid hydroxylation, particularly cytochrome P450-dependent monooxygenases, have evolved to produce a wide array of products with varying chain lengths and hydroxyl group positions. This enzymatic diversification has allowed different plant lineages to produce unique profiles of cutin and suberin monomers, likely as adaptations to different environmental pressures.

The presence of different isomers, such as 8-hydroxyhexadecanoic acid in ancient lineages like Lycopodium and the prevalence of 16-hydroxyhexadecanoic acid in angiosperms, suggests that the specific position of hydroxylation is an evolved trait. nih.govgoogle.comdtic.mil The enzymes that catalyze ω-hydroxylation (at the C-16 position for hexadecanoic acid), like those from the CYP86A family, are crucial for the biosynthesis of typical cutin and suberin monomers. oup.comnih.gov The existence of enzymes that produce mid-chain hydroxy fatty acids further contributes to the structural complexity and diversity of these protective biopolymers across the plant kingdom.

Identification in Microbial Organisms

Hydroxy fatty acids are also significant components of microbial cells, where they are integral to the structure of cell walls and membranes.

Constituent of Bacterial Cell Wall Lipids (e.g., Lipopolysaccharides, Mycolic Acids)

In bacteria, specific isomers of hydroxy fatty acids are characteristic components of the cell envelope. The lipid A portion of lipopolysaccharides (LPS), the major component of the outer membrane of Gram-negative bacteria, is characterized by the presence of 3-hydroxy fatty acids. researchgate.net Several studies have identified 3-hydroxyhexadecanoic acid as a constituent of lipid A in various bacterial species, including Fusobacterium nucleatum, Bacteroides fragilis, and Agrobacterium tumefaciens. asm.orgasm.orghelsinki.fi

Mycolic acids, which are the defining feature of the cell wall in the Mycobacteriales taxon (including Mycobacterium tuberculosis), are very long, complex β-hydroxy fatty acids with a shorter α-alkyl side chain. wikipedia.orgnih.gov These molecules are crucial for the structural integrity and low permeability of the mycobacterial cell wall. wikipedia.orgnih.gov

However, a review of the literature does not indicate that this compound is a typical constituent of either bacterial LPS or mycolic acids. The biosynthetic pathways in these organisms are highly specific for producing other isomers, primarily 3-hydroxy fatty acids for LPS and complex β-hydroxy fatty acids for mycolic acids.

Occurrence in Fungal Metabolites and Cell Components

Fungi are known to produce a variety of secondary metabolites, including different hydroxy fatty acids. For example, 2-hydroxyhexadecanoic acid is found as a component of cerebrosides (glycosphingolipids) in several fungal species. mdpi.com Additionally, some fungi and bacteria like Lactobacillus species are capable of producing 3-hydroxy fatty acids, which can exhibit antifungal properties. nih.govasm.org The presence of 3-hydroxy palmitic (hexadecanoic) acid has been noted in the yeast Saccharomycopsis malanga. thegoodscentscompany.com

Despite the documented production of other isomers, there is no evidence in the searched literature for the occurrence of this compound in fungal metabolites or cellular components. Studies on arbuscular mycorrhizal fungi have shown that while certain hydroxy fatty acids can act as signaling molecules, 2-hydroxyhexadecanoic acid did not stimulate hyphal growth in the species tested. nih.gov

The table below shows isomers of hydroxyhexadecanoic acid found in various microorganisms.

| Isomer | Microbial Organism | Context | Reference(s) |

| 2-Hydroxyhexadecanoic acid | Various Fungi | Component of cerebrosides | mdpi.com |

| Leuconostoc sp. | Cellular fatty acid | nih.gov | |

| 3-Hydroxyhexadecanoic acid | Fusobacterium nucleatum | Lipid A of LPS | asm.org |

| Bacteroides fragilis | Lipid A of LPS | asm.org | |

| Agrobacterium tumefaciens | Lipid A of LPS | helsinki.fi | |

| Saccharomycopsis malanga | Fungal metabolite | thegoodscentscompany.com |

Presence in Archaeal Membrane Architectures

Archaea, a domain of single-celled organisms, are distinct from bacteria and eukaryotes in many ways, most notably in the composition of their cell membranes. nanion.de Unlike the ester-linked fatty acid chains found in bacterial and eukaryotic membranes, archaeal membranes are characterized by isoprenoid chains linked to a glycerol-1-phosphate backbone via ether bonds. nanion.defrontiersin.org This unique chemical structure is believed to be a key adaptation for survival in extreme environments. frontiersin.org

While the primary lipids in archaeal membranes are diether and tetraether lipids built from isoprenoid units, the presence of hydroxy fatty acids, including derivatives of hexadecanoic acid, is part of the broader chemical diversity that can be found. frontiersin.orgmdpi.com These modifications to the core lipid structures, such as the introduction of hydroxyl groups, can influence the physical properties of the membrane, including its fluidity and permeability. researchgate.net For instance, the relative abundance of hydroxylated archaeal lipids has been observed to increase at lower growth temperatures, suggesting a role in thermal adaptation. researchgate.net The addition of a hydroxyl moiety can act as a disorder-inducing unit within the lipid bilayer, affecting the packing of the hydrocarbon chains and maintaining membrane function across different environmental conditions. researchgate.net This structural diversity, arising from variations in chain length, cyclization, and other modifications like hydroxylation, is crucial for the adaptation of archaea to their specific ecological niches. frontiersin.org

Detection in Animal and Other Eukaryotic Systems (Non-Human Specificities)

This compound is found incorporated into various specialized lipids and tissues across the animal kingdom. It is a known constituent of wool wax, where it exists alongside a complex mixture of other fatty acids and alcohols that provide a protective barrier for sheep's wool. gerli.comgerli.com

Furthermore, hydroxylated fatty acids, including those with a C16 backbone, are constituents of ceramides (B1148491) in nervous tissue and are found in the sphingomyelin (B164518) of boar and rat spermatozoa, where they are thought to play a role in reproduction. gerli.comgerli.com

One of the most notable occurrences of this compound is in the secretions of honeybees (Apis mellifera). It is a component of royal jelly, the exclusive food of queen bees, which is secreted from the hypopharyngeal and mandibular glands of worker bees. frontiersin.orgnih.govresearchgate.net Royal jelly's lipid fraction, which accounts for 3-8% of its fresh weight, is primarily composed of unusual medium-chain fatty acids that are often hydroxylated or dicarboxylic. frontiersin.orgresearchgate.netnih.gov While the most famous and abundant fatty acid in royal jelly is 10-hydroxy-2-decenoic acid (10-HDA), a variety of other hydroxylated fatty acids, including hydroxypalmitic (hydroxyhexadecanoic) acid regio-isomers, have been identified through advanced analytical techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.gov

The presence of these hydroxylated fatty acids contributes to the unique properties of royal jelly. ambeed.com Beeswax, another important honeybee secretion, also contains a complex mixture of lipids, including long-chain fatty acids and their derivatives. frontiersin.org

Table 1: Detection of Hydroxylated Fatty Acids in Royal Jelly This table summarizes findings on the presence of various hydroxylated fatty acids in royal jelly, as identified in research studies.

| Fatty Acid Class | Specific Compounds Identified | Analytical Method | Reference |

| Medium-Chain Hydroxy Fatty Acids | 10-hydroxy-2-decenoic acid (10-HDA), 10-hydroxydecanoic acid | General Compositional Analysis | frontiersin.org |

| Long-Chain Hydroxy Fatty Acids | Regio-isomers of hydroxypalmitic acid | LC-HRMS | nih.gov |

Incorporation into Specialized Animal Lipids and Tissues

Variations in Distribution Influenced by Environmental Factors and Biotic Interactions

The distribution and abundance of this compound and related compounds can be influenced by various environmental and biological factors. In plants, for example, the composition of cutin monomers, which includes hydroxylated fatty acids like 16-hydroxyhexadecanoic acid, can be altered by environmental stressors. osti.gov Studies have shown that factors such as warming and elevated atmospheric CO2 levels can change the suberin chemistry in plant roots, affecting the relative amounts of specific fatty acids. osti.gov Similarly, chilling stress has been observed to stimulate an increase in C16 cutin monomers in the peel of banana fruit during postharvest storage. frontiersin.org

In the context of biotic interactions, the chemical composition of animal secretions can be affected by diet. The fatty acid profile of royal jelly, for instance, can be significantly influenced by the pollen and floral sources available to the honeybees. nih.gov This dietary variation affects the abundance of various metabolites in the royal jelly, including its complex lipid fraction.

Furthermore, biotic interactions, such as microbial degradation, can alter the distribution of lipids in the environment. In aquatic systems, bacterial degradation can selectively remove or transform lipid compounds, affecting the composition of organic matter in sediments. researchgate.net The production of specific hydroxylated fatty acids can also be a defense response. For instance, plants can release cutin monomers as a signal to defend against pathogens like fungi. nih.gov

Biosynthetic and Metabolic Pathways

De Novo Biosynthesis Mechanisms

The initial formation of 14-hydroxyhexadecanoic acid involves the hydroxylation of a C16 fatty acid precursor, most notably hexadecanoic acid (palmitic acid). This process is catalyzed by several families of enzymes.

Enzymatic Hydroxylation of Hexadecanoic Acid Precursors

The introduction of a hydroxyl group onto the hexadecanoic acid backbone is a critical step, achieved through the action of various hydroxylase enzymes.

Cytochrome P450 (CYP) monooxygenases are a major group of enzymes responsible for the oxidation of fatty acids. oup.com Specifically, members of the CYP4 family are known to catalyze the ω-hydroxylation of fatty acids, which involves the addition of a hydroxyl group to the terminal (ω) carbon. guidetopharmacology.orgfrontiersin.org In humans, the CYP4A subfamily, including CYP4A11, is a key player in the ω-hydroxylation of medium and long-chain fatty acids. researchgate.netdrugbank.com These enzymes are crucial for fatty acid homeostasis. frontiersin.org Mouse CYP4A14, a homolog of human CYP4A, also catalyzes the omega-hydroxylation of medium-chain fatty acids. pnas.org

In the plant kingdom, the CYP704B family is essential for the biosynthesis of cutin and sporopollenin (B1173437), which are protective biopolymers. nih.govnih.gov The rice enzyme CYP704B2, for instance, has been shown to catalyze the ω-hydroxylation of C16 and C18 fatty acids, including palmitic acid. nih.govnih.govresearchgate.net This activity is vital for anther cuticle and pollen exine formation. nih.govnih.govdntb.gov.ua The CYP704B family is highly conserved across land plants, indicating its ancient and fundamental role in plant biology. nih.gov

| Enzyme Family | Organism Type | Function | Key Examples |

| CYP4A | Mammals | ω-hydroxylation of medium and long-chain fatty acids. guidetopharmacology.orgresearchgate.net | CYP4A11 (human), CYP4A14 (mouse) frontiersin.orgpnas.org |

| CYP704B | Plants | ω-hydroxylation of C16 and C18 fatty acids for cutin and sporopollenin biosynthesis. nih.govnih.gov | CYP704B2 (rice) nih.govresearchgate.net |

Besides cytochrome P450s, other enzyme superfamilies contribute to fatty acid hydroxylation. Non-heme diiron enzymes represent a growing class of metalloenzymes that activate molecular oxygen to perform a variety of substrate oxidations, including the hydroxylation and desaturation of fatty acids. nih.gov These enzymes utilize a non-heme diiron active site with histidine and carboxylate ligands to activate O₂. nih.gov

Additionally, iron(II)- and α-ketoglutarate-dependent (Fe/αKG) enzymes are a large superfamily of non-heme iron-containing enzymes found in microbes, plants, and animals. nsf.gov They catalyze a wide array of regioselective and stereospecific oxidative transformations, with hydroxylation being a prominent reaction. nsf.gov

The hydroxylation of fatty acids by enzymes is often highly specific in terms of both the position of the hydroxyl group (regiospecificity) and its three-dimensional orientation (stereospecificity). For example, cytochrome P450 enzymes from the CYP152 family, such as CYP152B1 from Sphingomonas paucimobilis, exhibit strict regiospecificity, hydroxylating fatty acids at the α-carbon. nih.gov This enzyme also demonstrates high stereospecificity, producing (S)-enantiomers of the α-hydroxylated products. nih.gov

In contrast, CYP4 family enzymes primarily catalyze ω-hydroxylation. guidetopharmacology.org However, some P450s can hydroxylate at sub-terminal positions (e.g., ω-1, ω-2). For instance, CYP168A1 from Pseudomonas aeruginosa hydroxylates saturated fatty acids at both the ω-1 and ω-2 positions. dntb.gov.ua The stereochemistry of these reactions can also be highly selective. For instance, the hydroxylation of tetradecanoic and pentadecanoic acids by P450(BM3) is highly selective for the formation of the R-alcohols. researchgate.net

The regiospecificity of plant lipoxygenases (LOXs), another class of non-heme iron enzymes, is determined by the enzyme's active site cavity and the orientation of the fatty acid substrate. cirad.fr

Involvement of Non-Heme Dioxygenases and Other Hydroxylases

Chain Elongation and Desaturation Processes Leading to Hydroxylated Products

Following the initial hydroxylation, the fatty acid chain can undergo further modifications, including elongation and desaturation. Eukaryotic cells possess systems for the two-carbon chain elongation of fatty acids, primarily located in the endoplasmic reticulum and mitochondria. ijs.si This process involves a four-step reaction cycle: condensation, reduction, dehydration, and a second reduction. ijs.si

Desaturation, the introduction of double bonds, is another key modification. This is typically carried out by oxygen-dependent desaturase enzymes. gsartor.org It is plausible that a hydroxylated fatty acid like this compound could be a substrate for these elongation and desaturation pathways, leading to a variety of longer-chain and unsaturated hydroxylated fatty acids. For example, studies in Ochromonas danica suggest that chain elongation and desaturation can occur on already unsaturated fatty acid chains. gsartor.org Palmitic acid (C16:0) itself can be elongated to longer-chain fatty acids containing 18 or more carbons. imrpress.com

Metabolic Transformations and Derivatization

Once formed, this compound can undergo further metabolic transformations. In plants, ω-hydroxy fatty acids are precursors for dicarboxylic acids. scispace.com Cell-free extracts from the epidermis of young Vicia faba leaves have been shown to convert 16-hydroxyhexadecanoic acid to the corresponding hexadecane-1,16-dioic acid. scispace.com This conversion proceeds via an aldehyde intermediate. scispace.com

Esterification into Complex Lipid Structures (e.g., Triacylglycerols, Phospholipids (B1166683), Wax Esters)

This compound, like other hydroxy fatty acids, can be esterified to form more complex lipids. This process is a key route for its storage and function within various biological contexts.

Wax Esters: One of the most well-documented roles for hydroxylated fatty acids is as constituents of natural waxes. Specifically, this compound (also known as 14-hydroxypalmitic acid) has been identified as a characteristic component of beeswax, where it exists as part of complex wax esters. gerli.com These esters are formed by the reaction of the fatty acid's carboxyl group with a long-chain fatty alcohol or, in the case of hydroxy fatty acids, through the esterification of the hydroxyl group itself with another fatty acid. mdpi.com In beeswax, complex diesters can be formed where a hydroxy fatty acid like 15-hydroxypalmitic acid is esterified at both its carboxyl and hydroxyl groups. jst.go.jp

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and Triacylglycerols (TGs): this compound is a member of the broader class of hydroxy fatty acids that can form Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). acs.org These are bioactive lipids where a hydroxy fatty acid is esterified to another fatty acid. tum.de Recent research has uncovered that these FAHFAs can be further metabolized and incorporated into even larger neutral lipids. Specifically, FAHFAs have been found esterified within triacylglycerol (TG) structures, creating FAHFA-containing triacylglycerols (FAHFA-TGs). nih.gov Studies using isotopically labeled FAHFAs have demonstrated that they can be incorporated into TGs in adipocytes, a process inhibited by inhibitors of diacylglycerol acyltransferase (DGAT) enzymes, which are crucial for TG synthesis. nih.gov This indicates a pathway where this compound can be first acylated to form a FAHFA, which is then esterified into the glycerol (B35011) backbone of a triacylglycerol. nih.gov

Phospholipids: While direct evidence for the incorporation of this compound into phospholipids is less detailed, related modified fatty acids have been found in these crucial membrane components. For instance, 2-methoxy substituted hexadecanoic acids have been identified within the phospholipids of marine sponges. gerli.com This suggests that cellular machinery exists to incorporate fatty acids with hydroxyl-group modifications into the phospholipid structure, although the prevalence and specific mechanisms for ω-2 hydroxy fatty acids like this compound require further investigation.

Oxidative Degradation Pathways (e.g., Beta-oxidation of Hydroxylated Fatty Acids)

While β-oxidation is the primary catabolic pathway for standard fatty acids, the presence of a hydroxyl group on the alkyl chain, as in this compound, necessitates preliminary modifications. mdpi.com The degradation of hydroxylated fatty acids typically involves an initial ω-oxidation system followed by β-oxidation.

The general pathway for the degradation of ω- and (ω-n)-hydroxy fatty acids proceeds as follows:

Initial Hydroxylation: The process begins with the hydroxylation of a fatty acid (e.g., palmitic acid) at or near the terminal (ω) carbon to produce a hydroxy fatty acid. For this compound, this is an (ω-2)-hydroxylation. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly those from the CYP4 family. nih.govwikipedia.org

Oxidation to Dicarboxylic Acid: The introduced hydroxyl group is then further oxidized. This occurs in two steps, first to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid. nvkc.nlnih.gov This conversion can be catalyzed by NAD+-dependent alcohol and aldehyde dehydrogenases or potentially by CYP enzymes themselves. nvkc.nl

Peroxisomal β-oxidation: The resulting dicarboxylic acid is then transported into peroxisomes. nvkc.nl Inside the peroxisome, it undergoes β-oxidation, a cyclical process that shortens the carbon chain by two carbons with each cycle, releasing acetyl-CoA. mdpi.comnih.gov This bilateral β-oxidation can proceed from both ends of the dicarboxylic acid. nih.gov

This ω-oxidation pathway, though often considered a minor route compared to direct β-oxidation of unmodified fatty acids, becomes more significant in certain metabolic states, such as fasting or diabetes, where fatty acid utilization is high. jst.go.jpnih.gov It provides a mechanism to catabolize fatty acids and can generate succinyl-CoA, which can enter the citric acid cycle or be used for gluconeogenesis. jst.go.jp

Conjugation Reactions and Subsequent Metabolites (if applicable)

The primary metabolic transformation of this compound involves its oxidation. The key subsequent metabolites are the dicarboxylic acids generated from this process.

Dicarboxylic Acids: As described in the oxidative degradation pathway, the most significant subsequent metabolite of this compound is the corresponding C16 dicarboxylic acid (hexadecanedioic acid). This is formed through the oxidation of the hydroxyl group at the C-14 position and the existing carboxyl group at the C-1 position. nvkc.nlresearchgate.net These dicarboxylic acids are not typically end-products but are further catabolized via β-oxidation. nvkc.nl

Chain-Shortened Dicarboxylic Acids: The peroxisomal β-oxidation of hexadecanedioic acid leads to the formation of a series of shorter-chain dicarboxylic acids, which are eventually excreted in the urine. nvkc.nl

Hydrolysis of Esters: For this compound that has been esterified into complex lipids like FAHFA-TGs or wax esters, hydrolysis is a key metabolic reaction. FAHFA-metabolizing enzymes, including serine and threonine hydrolases, can cleave the ester bond, releasing the constituent free fatty acid and the free hydroxy fatty acid (this compound). cas.cz

While conjugation with molecules like glucuronic acid or sulfate (B86663) is a common detoxification pathway for many compounds, specific evidence for such conjugation reactions with this compound is not prominent in the current scientific literature. Its metabolism appears to be dominated by oxidative pathways and incorporation into lipid esters.

Regulatory Mechanisms of Biosynthesis and Metabolism

The synthesis and breakdown of this compound are regulated by a sophisticated network of controls that modulate enzyme expression and activity in response to cellular needs and environmental signals.

Transcriptional Regulation of Enzyme Expression

The expression of key enzymes in the metabolic pathways of this compound, particularly the cytochrome P450 hydroxylases, is under tight transcriptional control.

Regulation of CYP4F Enzymes: The CYP4F subfamily of enzymes is primarily responsible for the ω- and (ω-n)-hydroxylation of fatty acids. spandidos-publications.com Unlike the CYP4A subfamily, whose expression is largely controlled by the transcription factor PPARα, the regulation of CYP4F genes is distinct. nih.govnih.gov For instance, the expression of CYP4F2 can be induced by statin drugs. nih.gov

Influence of Inflammatory Signals: The expression of CYP4F genes is significantly influenced by the inflammatory environment. The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) has been shown to regulate the expression of the CYP4F family. tmc.edu Interestingly, its effects vary among isoforms; for example, TNF-α up-regulates CYP4F11 expression. tmc.edu This regulation is mediated by complex signaling pathways. The JNK pathway and its associated transcription factor AP-1 lead to an increase in CYP4F11 expression. tmc.edu Conversely, the NF-κB signaling pathway, which is also activated by TNF-α, acts to inhibit CYP4F11 expression. tmc.edunih.gov The interplay between these opposing signals fine-tunes the level of enzyme expression over time. tmc.edu

Table 1: Transcriptional Regulators of CYP4F Enzymes

| Regulator | Target Gene(s) | Effect on Expression | Mediating Pathway |

|---|---|---|---|

| Statins | CYP4F2 | Induction | - |

| TNF-α | CYP4F11 | Upregulation | JNK / AP-1 |

| NF-κB | CYP4F11 | Inhibition | NF-κB Signaling |

| PPARα | CYP4A family | Induction | PPARα Signaling |

Post-Translational Control of Key Metabolic Enzymes

Beyond transcriptional control, the activity of enzymes in these pathways is rapidly modulated by post-translational modifications (PTMs). PTMs are covalent changes to a protein after its synthesis and can alter its function, stability, or localization. wikipedia.org

Regulation of Hydroxylases: The activity of hydroxylase enzymes is inherently dependent on the availability of necessary co-factors, such as molecular oxygen and iron (Fe2+), and co-substrates like NADPH. nih.govfrontiersin.org Changes in the cellular levels of these molecules can directly impact the rate of fatty acid hydroxylation.

Modification by Oxidative Stress Products: A specific example of post-translational control involves the lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE). In conditions of high oxidative stress, such as during malaria infection, elevated levels of 4-HNE are produced. mdpi.com This reactive aldehyde can covalently bind to and modify proteins. It has been demonstrated that 4-HNE conjugates to the fatty acid hydroxylase CYP4F11, leading to a complete suppression of its enzymatic activity. mdpi.com This modification represents a direct link between the cellular redox state and the activity of fatty acid metabolizing enzymes.

Other Potential PTMs: General PTMs like phosphorylation and ubiquitination are known to regulate a vast number of metabolic enzymes. frontiersin.org While specific phosphorylation or ubiquitination events controlling CYP4F enzymes acting on this compound are still under investigation, these mechanisms represent likely points of fine-tuned, rapid regulation. frontiersin.orgresearchgate.net

Environmental and Nutritional Influences on Pathway Flux

Dietary Influences: Diet is a major determinant of FAHFA levels. Studies in humans have shown that individuals who consume an omnivorous diet have significantly higher circulating levels of FAHFAs compared to vegetarians and vegans. tum.de Furthermore, short-term dietary supplementation with saturated fatty acids can lead to a rapid increase in FAHFA concentrations. tum.de Conversely, dietary polyunsaturated fatty acids (PUFAs) can act as feedback inhibitors of fatty acid synthesis by suppressing key transcription factors like SREBP-1. oregonstate.edu

Influence of Metabolic State: The importance of the ω-oxidation pathway is elevated in specific metabolic states. During periods of fasting or in conditions like diabetes, where carbohydrate availability is low and the body relies heavily on fat for energy, the flux through ω-oxidation increases. jst.go.jpnih.govmedsciencegroup.com This provides an alternative route for energy production and the generation of gluconeogenic precursors. jst.go.jp

Environmental and Lifestyle Factors: Other external factors can influence the metabolism of related lipid mediators. For example, both exercise and exposure to cold are known to stimulate the production of certain lipokines (lipid hormones) that are derived from fatty acids. nih.gov While the direct effect of these stimuli on this compound metabolism is not yet fully elucidated, it highlights how lifestyle factors can modulate fatty acid-related endocrine signaling pathways.

Biological Roles, Functions, and Molecular Mechanisms

Contribution to Structural Integrity and Permeability Barriers

Role in Plant Cuticle Formation and Water Permeability Regulation

14-Hydroxyhexadecanoic acid is a significant, though sometimes minor, component of the plant cuticle, the protective, hydrophobic layer covering the aerial surfaces of plants. biocyclopedia.comsmolecule.com The cuticle's primary constituents are the polymer cutin and associated cuticular waxes. nih.govfrontiersin.org Cutin is a polyester (B1180765) composed mainly of hydroxylated C16 and C18 fatty acids. biocyclopedia.comresearchgate.net

The biosynthesis of C16 cutin monomers, including this compound, begins with the synthesis of fatty acids in the plastids of epidermal cells. nih.gov Subsequent hydroxylation steps, including ω-hydroxylation to form 16-hydroxyhexadecanoic acid, occur in the endoplasmic reticulum. nih.govoup.com This ω-hydroxy acid can then undergo further mid-chain hydroxylation to produce dihydroxyhexadecanoic acids, such as 10,16-dihydroxyhexadecanoic acid, a major cutin monomer in many species. nih.govoup.com While not always the most abundant, this compound and its derivatives are crucial for the formation of the cutin polymer. biocyclopedia.com For instance, in Arabidopsis, while dicarboxylic acids are predominant, hydroxylated fatty acids still constitute a notable fraction of the cutin composition. researchgate.net

The arrangement of these monomers creates a complex, cross-linked polyester matrix. nih.gov The hydroxyl groups of this compound and other hydroxy fatty acids form ester bonds, contributing to the three-dimensional structure of the cutin polymer. nih.gov This intricate structure is essential for the cuticle's function as a barrier against uncontrolled water loss. smolecule.commdpi.com The specific composition and arrangement of these fatty acid monomers influence the physical properties and permeability of the cuticle. oup.commdpi.com Alterations in the composition of cutin monomers have been shown to affect the cuticle's thickness and permeability. uliege.be For example, a reduction in certain cutin monomers can lead to a thinner cuticle and increased permeability to water and other substances. uliege.beulisboa.pt

The table below summarizes the key cutin monomers and their general role in forming the protective cuticle layer.

| Monomer Class | Specific Examples | Role in Cuticle |

| ω-Hydroxy Acids | 16-Hydroxyhexadecanoic acid | Precursor and direct component of the cutin polymer, contributes to the polyester backbone. nih.govoup.commdpi.com |

| Dihydroxy Acids | 9,16- or 10,16-Dihydroxyhexadecanoic acid | Major cross-linking components in the cutin of many species, providing structural integrity. biocyclopedia.comnih.gov |

| Dicarboxylic Acids | Hexadecane-1,16-dioic acid | Contribute to the polymer chain, particularly abundant in the cutin of certain species like Arabidopsis. biocyclopedia.comscispace.com |

| Epoxy Acids | 9,10-Epoxy-18-hydroxystearic acid | A characteristic monomer of the C18 class of cutin, involved in polymer cross-linking. biocyclopedia.com |

Impact on Microbial Cell Envelope Architecture and Function

The cell envelope of bacteria is a complex, multi-layered structure that provides shape and protection. researchgate.nettaylorandfrancis.com In Gram-negative bacteria, this envelope includes an outer membrane, a key feature of which is the presence of lipopolysaccharide (LPS), also known as endotoxin. researchgate.net The lipid A portion of LPS is the component that anchors it in the outer membrane and is responsible for its biological activity. mdpi.com

3-Hydroxy fatty acids are characteristic components of lipid A in many Gram-negative bacteria. While 3-hydroxyhexadecanoic acid (a positional isomer of this compound) is a known component of lipid A in some bacteria, the direct incorporation of this compound into the lipid A of most well-studied bacteria is less common. However, the fatty acid composition of lipid A can be highly variable among different bacterial species and can be influenced by environmental conditions. mdpi.com For example, the plant pathogen Burkholderia cepacia has a lipid A containing 3-hydroxypalmitic acid (3-hydroxyhexadecanoic acid). mdpi.com The specific structure and fatty acid composition of lipid A, including the chain length and position of hydroxyl groups, are critical for the integrity and function of the bacterial outer membrane. mdpi.com

The following table outlines the general composition of bacterial and fungal cell envelopes.

| Organism Type | Key Envelope/Wall Components | Role of Fatty Acids |

| Gram-Negative Bacteria | Outer membrane (with Lipopolysaccharide), Peptidoglycan, Inner membrane | Hydroxy fatty acids are integral to Lipid A, providing structural integrity to the outer membrane. researchgate.netmdpi.com |

| Fungi | Chitin, Glucans, Mannoproteins, Plasma membrane | Fatty acids are components of phospholipids (B1166683) and sphingolipids in the plasma membrane and are part of complex glycolipids in the cell wall, contributing to membrane fluidity and signaling. nih.govnuvedo.comnih.gov |

Modulation of Cellular and Biochemical Processes

Enzyme Activity Modulation and Allosteric Interactions (e.g., Fungal Cutinase Activation)

One of the most well-documented roles of cutin monomers, including hydroxy fatty acids derived from plant cuticles, is the induction and activation of fungal cutinases. frontiersin.orgfrontiersin.org Cutinases are extracellular enzymes produced by many phytopathogenic fungi to breach the plant cuticle, facilitating infection. frontiersin.orgscirp.org

Research has shown that the presence of cutin monomers, such as 16-hydroxyhexadecanoic acid (a close structural relative of this compound), significantly induces the expression and secretion of cutinase by various fungal pathogens. frontiersin.orgfrontiersin.orgscirp.org For example, in Fusarium solani, low levels of cutin hydrolysate were found to induce cutinase production. scirp.org The ω-hydroxyl group of the fatty acid appears to be a key determinant for this inducing activity. scirp.org

These cutin monomers not only induce gene expression but can also act as signals that trigger other infection-related processes in fungi, such as spore germination and the formation of appressoria (specialized infection structures). frontiersin.orgfrontiersin.org This suggests that the fatty acids released from the cuticle act as chemical cues, signaling to the fungus that it is on a suitable host surface. frontiersin.org

While the term "allosteric interaction" is not always explicitly used in this context, the action of cutin monomers on cutinase gene expression fits the broader concept of modulation of enzyme levels in response to a specific effector molecule. The binding of these fatty acids to fungal receptors or transcription factors initiates a signaling cascade that upregulates cutinase production. unl.pt For instance, in Fusarium solani, a transcription factor, CTF1α, has been identified that positively regulates a cutinase gene in response to cutin monomers. unl.pt

The table below details the observed effects of cutin monomers on various fungal species.

| Fungal Species | Observed Effect of Cutin Monomers | Reference |

| Fusarium solani | Induction of cutinase production; activation of cutinase gene transcription. | frontiersin.orgscirp.orgunl.pt |

| Colletotrichum gloeosporioides | Increased cutinase activity. | frontiersin.org |

| Botrytis cinerea | Release of cutin monomers by constitutive cutinases may induce further cutinase expression. | unil.ch |

| Magnaporthe grisea | Triggering of spore germ tube and appressoria formation. | frontiersin.org |

Interactions with Membrane Components and Receptors

Hydroxy fatty acids, by their amphiphilic nature, can interact with cellular membranes. mdpi.com The presence of both a hydrophobic carbon chain and a polar hydroxyl group allows them to insert into lipid bilayers, potentially altering membrane properties such as fluidity and permeability. mdpi.com While specific studies on this compound's interaction with membrane receptors are limited, the general behavior of hydroxy fatty acids suggests they can influence membrane-associated processes. gerli.com

For example, other hydroxy fatty acids have been shown to modulate the activity of membrane-associated receptors and signaling pathways. mdpi.com In the context of host-pathogen interactions, bacterial hydroxy fatty acids released during infection can interact with host cell membranes and receptors. For instance, 10-hydroxyoctadecanoic acid, produced by Staphylococcus aureus, has been shown to activate the host's peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor involved in lipid metabolism and inflammation. frontiersin.org This highlights a mechanism where a bacterial fatty acid directly engages a host receptor to modulate the immune response. frontiersin.org

Although not directly involving this compound, these findings establish a precedent for hydroxy fatty acids acting as signaling molecules that interact with specific receptors. Future research may uncover similar roles for this compound or its metabolites in various biological systems.

Role in Lipid Signaling Pathways (mechanistic studies, not clinical)

Emerging evidence points to the role of various fatty acids and their derivatives as signaling molecules in a range of cellular processes. mdpi.com These "lipid mediators" or "lipokines" can act locally or be transported to distant cells to elicit a response. nih.gov

While the specific signaling roles of this compound are still under investigation, studies on related molecules provide a framework for its potential functions. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with signaling properties. nih.gov These molecules consist of a fatty acid ester-linked to a hydroxy fatty acid. nih.gov Although the biosynthesis of many FAHFAs is still being elucidated, they have been identified as potent signaling lipids. nih.gov

Mechanistically, hydroxy fatty acids can be metabolized through pathways like β-oxidation. frontiersin.org Intermediates and products of these metabolic pathways can then enter various cellular pools and influence signaling cascades. For example, the degradation of a hydroxy fatty acid to acetyl-CoA can fuel other biosynthetic pathways, indirectly affecting cellular signaling. frontiersin.org

The study of lipid signaling is a rapidly evolving field, and the precise mechanisms by which specific hydroxy fatty acids like this compound participate in these pathways are an active area of research. nih.gov

Influence on Gene Expression and Plant Defense Mechanisms

This compound, as a constituent of plant cutin, is involved in signaling pathways that modulate gene expression and bolster plant defense mechanisms. The plant cuticle is not merely a passive physical barrier; its constituent monomers can act as Damage-Associated Molecular Patterns (DAMPs) when released during pathogen attack or mechanical stress. These molecules can trigger an immune response in the plant.

Exogenous application of cutin monomers has been shown to elicit various defense responses, including the production of ethylene (B1197577) and hydrogen peroxide, and the overexpression of pathogenesis-related (PR) genes. nih.gov While much of the specific research has focused on other isomers, such as 16-hydroxyhexadecanoic acid, the general principle applies to the class of hydroxy fatty acids derived from cutin. frontiersin.org For instance, studies on apple and tomato have demonstrated that extracts rich in cutin monomers can significantly induce the expression of a wide array of defense-related genes. nih.gov

The induced genes often include those encoding for:

Pathogenesis-Related (PR) Proteins: Such as PR1, PR2, PR4, PR5, and PR8, which have antimicrobial activities. nih.govmdpi.com

Transcription Factors: Including various WRKY transcription factors, which are key regulators in plant immune responses to biotic stresses. nih.gov

Enzymes for Secondary Metabolite Production: Such as polyphenol oxidases (PPO), which are involved in producing antimicrobial compounds. nih.gov

This activation of defense-related genes is a key part of PAMP-triggered immunity (PTI), the first line of induced defense in plants. genome.jp The perception of cutin monomers like this compound by the plant's surveillance system leads to a signaling cascade, often involving mitogen-activated protein kinase (MAPK) pathways, which ultimately activates the expression of these defense genes. genome.jp This response enhances the plant's resistance to a broad spectrum of pathogens. mdpi.com

Ecological and Inter-Organismal Interactions

Involvement in Plant-Pathogen and Plant-Microbe Interactions

The role of this compound extends to the complex chemical dialogue between plants, pathogens, and beneficial microbes. As a component of the cuticle, it is at the forefront of these interactions.

Plant-Pathogen Interactions: Invading pathogenic fungi often produce cutinases, enzymes that degrade the cuticle, releasing its monomeric components, including this compound. frontiersin.org The release of these fatty acids acts as a crucial signal to the plant, alerting it to the presence of an intruder. The plant perceives these cutin monomers as DAMPs, which triggers defense responses aimed at halting the pathogen's advance. nih.gov This induced resistance can be effective against a range of pathogens, including fungi like Venturia inaequalis (apple scab) and Botrytis cinerea. nih.govfrontiersin.org The plant's response involves activating signaling pathways that lead to the production of antimicrobial compounds and the reinforcement of cell walls. mdpi.com

Plant-Microbe Interactions: The chemical environment of the plant surface (phyllosphere) and root zone (rhizosphere) is rich in plant-derived compounds that shape the microbial communities. nsf.gov Hydroxy fatty acids can play a role in this modulation. For example, some bacteria, like Lactobacillus plantarum, can produce different hydroxy fatty acids, such as 3-(R)-hydroxytetradecanoic acid, which exhibit antifungal properties. nih.gov This suggests that hydroxy fatty acids can be involved in microbe-microbe antagonism in the plant environment. While direct evidence for this compound's role in structuring microbial communities is specific, the general class of fatty acids is known to be central to these interactions, serving as nutrient sources or signaling molecules that attract beneficial microbes or deter harmful ones. nih.gov

The table below summarizes research findings on the role of hydroxy fatty acids in plant defense and microbial interactions.

| Research Finding | Organism(s) Studied | Implication for this compound | Reference(s) |

| Cutin monomer extracts induce a range of defense-related genes (PR proteins, WRKY TFs). | Apple (Malus domestica), Tomato (Solanum lycopersicum) | As a cutin monomer, it is expected to contribute to the elicitation of plant immune responses. | nih.gov |

| Cutin monomers act as DAMPs, stimulating defense mechanisms like ethylene production. | Barley, Rice, Potato | Its release during pathogen attack signals danger and activates plant defenses. | nih.govfrontiersin.org |

| Other hydroxy fatty acids (e.g., 3-hydroxytetradecanoic acid) from bacteria show antifungal activity. | Lactobacillus plantarum | Suggests a potential role for C14 hydroxy fatty acids in microbial antagonism on plant surfaces. | nih.gov |

| Release of cutin monomers by fungal cutinase triggers plant resistance. | Bean, Arabidopsis | Its presence can initiate a defense response specifically against cutinase-producing pathogens. | frontiersin.org |

Potential as Chemical Markers in Environmental Samples

This compound's stability and specific origin make it a useful biomolecular marker in various scientific contexts, particularly in environmental and archaeological studies.

In archaeology, chemical analysis of organic residues from pottery and other artifacts helps to reconstruct past human activities, including diet and resource use. This compound has been identified as a bio-molecular marker in ancient materials derived from plants, such as resins, pitch, and tar. Its presence can indicate the processing or use of specific plant materials by ancient civilizations for purposes like waterproofing or adhesives.

In a broader environmental context, hydroxy fatty acids are used as chemical markers for different groups of organisms. For example, specific 3-hydroxy fatty acids (with the hydroxyl group on the third carbon) of various chain lengths (C10-C18) are well-established markers for the presence of endotoxins from Gram-negative bacteria in air and dust samples. lu.se While this compound (an omega-3 hydroxy acid, assuming the hydroxyl is at position 14) is characteristic of plant polyesters, its detection in environmental samples like soil or sediment could potentially be used to trace inputs from plant biomass.

The table below details the application of this compound and related compounds as chemical markers.

| Compound | Marker For | Sample Type | Scientific Field | Reference(s) |

| This compound | Plant-derived resins, pitch, and tar | Archaeological organic residues | Archaeology | |

| 3-Hydroxy fatty acids (e.g., 3-OH-C14:0) | Endotoxins (Gram-negative bacteria) | Air, Dust, Water | Environmental Health, Microbiology | lu.semdpi.com |

Advanced Methodologies for Research and Analysis of 14 Hydroxyhexadecanoic Acid

The accurate identification and quantification of 14-hydroxyhexadecanoic acid in complex biological samples necessitate sophisticated analytical techniques. These methodologies involve meticulous sample preparation, including extraction and derivatization, followed by high-resolution chromatographic separation and detection.

In Vitro and Ex Vivo Experimental Models

Microbial Cell Culture Systems for Metabolic Engineering and Pathway Elucidation

Microbial systems are powerful tools for producing and studying fatty acids due to their rapid growth, well-understood genetics, and scalability. Through metabolic engineering, these microorganisms can be repurposed as cellular factories for the synthesis of specific molecules like 14-hydroxyhexadecanoic acid.

Escherichia coli is a favored host for the production of hydroxy fatty acids due to its versatile and easily manipulated genetic system. Researchers have successfully engineered E. coli to produce various hydroxy fatty acids from simple carbon sources like glucose. nih.gov A common strategy involves introducing a fatty acid hydroxylase gene from another organism into an E. coli strain that has been modified to accumulate free fatty acids (FFAs). For instance, the fatty acid hydroxylase CYP102A1 from Bacillus megaterium is frequently used. This enzyme has a broad substrate specificity and can hydroxylate fatty acids of various chain lengths. d-nb.info

Table 1: Examples of Engineered Bacterial Systems for Hydroxy Fatty Acid Production

| Organism | Key Genetic Modifications | Expressed Hydroxylase | Products | Reference |

|---|---|---|---|---|

| E. coli BL21 | ΔfadD, overexpression of 'TesA & ACCase | CYP102A1 (Bacillus megaterium) | Mix of HFAs, including 9-OH-C10, 11-OH-C12, 10-OH-C16, 12-OH-C18 | nih.govd-nb.info |

Yeast, particularly Saccharomyces cerevisiae, is another prominent platform for metabolic engineering and the production of fatty acid-derived metabolites. illinois.edu Its status as a "generally regarded as safe" (GRAS) organism makes it suitable for producing compounds for various industries. Similar to bacteria, yeast can be engineered to produce hydroxy fatty acids by introducing specific hydroxylases and modifying native fatty acid metabolism. illinois.edu Fungi are a natural source of a wide array of fatty acid modifying enzymes. For example, enzymes from Fusarium oxysporum have been shown to hydroxylate C7 to C16 fatty acids. nih.gov

The filamentous fungus Ashbya gossypii has been investigated for its natural ability to produce γ-lactones, which are derived from the corresponding hydroxy fatty acids via the β-oxidation pathway. researchgate.net By studying and engineering the β-oxidation and fatty acid synthesis pathways in such fungi, researchers can gain insights into the mechanisms that lead to the formation of specific hydroxy fatty acid intermediates. researchgate.net The biotransformation of fatty acids by various yeasts and fungi is a well-established method for producing valuable lactones, a process that inherently relies on the formation of a specific hydroxy fatty acid precursor. mdpi.com

Bacterial Fermentation Systems (e.g., E. coli, Bacillus)

Plant Cell and Tissue Culture Systems for Biosynthetic Pathway Studies

Plant cell and tissue cultures offer a unique system for studying the biosynthesis of plant-derived compounds in a controlled environment, free from the complexities of the whole organism. nih.govmdpi.com Since this compound is a known monomer in the formation of plant cutin, these culture systems are valuable for elucidating the biosynthetic pathways involved in cutin formation. smolecule.com

Researchers can initiate callus (an undifferentiated mass of plant cells) or suspension cultures from various plant tissues (explants). mdpi.com These cultures can be maintained on defined nutrient media, and their metabolic activities can be studied by feeding them labeled precursors, such as radioactively labeled acetate (B1210297) or fatty acids, and analyzing the resulting products. nih.gov This approach helps to trace the flow of carbon through the biosynthetic pathway leading to hydroxy fatty acids. For example, studies on Urginea maritima callus cultures have identified the production of various fatty acids and their derivatives, including 2-hydroxyhexadecanoic acid, demonstrating the capability of these systems to synthesize hydroxylated fatty acids. researchgate.net By manipulating the culture conditions—such as nutrient composition, hormones, or light—or by using elicitors, researchers can influence the production of secondary metabolites and study the regulation of the underlying biosynthetic genes. researchgate.net

Enzymatic Assays and Recombinant Protein Characterization

Isolating and characterizing the specific enzymes responsible for the synthesis of this compound is fundamental to understanding and engineering its production. This involves purifying the enzymes and studying their catalytic properties in detail.

The key enzymes in the formation of this compound are fatty acid hydroxylases, many of which belong to the cytochrome P450 (CYP) superfamily. mdpi.com For detailed characterization, the gene encoding a putative hydroxylase is often cloned and expressed in a heterologous host like E. coli or yeast, which allows for the production of large quantities of the recombinant protein. mdpi.comnih.gov

Purification of the recombinant enzyme is typically achieved using affinity chromatography. For instance, proteins engineered to have a polyhistidine-tag (His-tag) can be purified using a nickel-NTA (Ni-NTA) column. mdpi.com Once purified, the enzyme's identity and purity can be confirmed using methods like SDS-PAGE and mass spectrometry. drugtargetreview.com

Kinetic characterization involves measuring the enzyme's activity under various conditions to determine key parameters. Cell-free extracts or purified recombinant enzymes are incubated with the fatty acid substrate (e.g., hexadecanoic acid) and necessary cofactors (e.g., NADPH for P450s), and the formation of the hydroxylated product is monitored over time, often using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). mdpi.comscispace.com This allows for the determination of the Michaelis constant (Kₘ), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vₘₐₓ). For example, the characterization of ω-hydroxyacid dehydrogenase from Vicia faba, an enzyme that acts on the related 16-hydroxyhexadecanoic acid, revealed an apparent Kₘ of 1.25 x 10⁻⁴ M for its substrate. scispace.com

Table 2: Example of Kinetic Parameters for a Related Fatty Acid Modifying Enzyme

| Enzyme | Source | Substrate | Apparent Kₘ (M) | Cofactor | Reference |

|---|---|---|---|---|---|

| ω-Hydroxyacid Dehydrogenase | Vicia faba | 16-Hydroxyhexadecanoic acid | 1.25 x 10⁻⁴ | NADP | scispace.com |

| ω-Hydroxyacid Dehydrogenase | Vicia faba | NADP | 3.6 x 10⁻⁵ | - | scispace.com |

| Recombinant MeHFT | Marchantia emarginata | 1-Decanol | 5.5 x 10⁻⁵ | Feruloyl-CoA | mdpi.com |

Determining the substrate range of a hydroxylase is crucial for understanding its biological role and its potential for biotechnological applications. To assess substrate specificity, the purified enzyme is tested with a panel of different fatty acids, varying in chain length and degree of saturation. nih.gov For example, the rice cytochrome P450 enzyme CYP704B2 was tested against lauric acid (C12:0), palmitic acid (C16:0), and various C18 fatty acids. It was found to effectively hydroxylate palmitic acid and unsaturated C18 acids but not the shorter lauric acid. nih.gov This type of screening reveals the structural features of a substrate that are required for binding and catalysis.

Inhibitor screening studies provide insights into the enzyme's active site and catalytic mechanism. Various compounds are tested for their ability to reduce the enzyme's activity. For the ω-hydroxyacid dehydrogenase from Vicia faba, it was shown that thiol-modifying reagents such as p-chloromercuribenzoate and N-ethylmaleimide acted as inhibitors, suggesting the presence of a critical cysteine residue in the enzyme's active site. scispace.com Such studies are fundamental for designing specific inhibitors for research purposes or for understanding potential regulatory mechanisms.

Table 3: Substrate Specificity of a Representative Fatty Acid Hydroxylase (CYP704B2)

| Substrate (Fatty Acid) | Relative Activity (%) | Product Type | Reference |

|---|---|---|---|

| Lauric acid (C12:0) | ~0 | - | nih.gov |

| Palmitic acid (C16:0) | ~60 | ω-hydroxylated | nih.gov |

| Oleic acid (C18:1) | 100 | ω-hydroxylated | nih.gov |

| Linoleic acid (C18:2) | ~85 | ω-hydroxylated | nih.gov |

Purification and Kinetic Characterization of Hydroxylases and Related Enzymes

Lipid Bilayer and Vesicle Models for Membrane Interaction Research

Lipid bilayers and vesicles are indispensable tools in membrane biophysics, offering simplified and controllable systems to mimic the complex environment of a cell membrane. nih.govucm.es These models, which range from single lipid monolayers (Langmuir films) to spherical vesicles (liposomes), allow researchers to systematically study how individual lipid species, such as 14-HDA, affect fundamental membrane properties. msu.edunih.gov Techniques like differential scanning calorimetry (DSC), X-ray diffraction, and fluorescence spectroscopy are commonly employed to characterize these interactions. researchgate.netnih.govnih.gov

Impact on Membrane Phase and Fluidity

The introduction of a hydroxyl group at the ω-position of a long-chain fatty acid, such as in 14-HDA, is expected to alter the packing of lipids within a bilayer. General studies on long-chain hydroxy fatty acids (HFAs) where the hydroxyl group is distant from the carboxyl headgroup indicate a tendency to stabilize the more disordered liquid-crystalline state of the membrane. researchgate.net This is in contrast to fatty acids where the hydroxyl group is near the carboxyl head, which tend to stabilize the gel phase. researchgate.net

Differential scanning calorimetry (DSC) is a key technique to measure these effects. It monitors the heat changes associated with the phase transition of a lipid bilayer from a tightly packed gel state (Lβ) to a more fluid liquid-crystalline state (Lα). The temperature at which this occurs is the transition temperature (Tm). Based on studies of similar molecules, the incorporation of 14-HDA into a model membrane, such as one composed of dipalmitoylphosphatidylcholine (DPPC), would likely lead to a decrease in the Tm, indicating a fluidizing effect.

Table 1: Postulated Effects of this compound on Model Lipid Bilayer Properties (Based on Analogous Compounds)

| Model Membrane System | Biophysical Parameter | Expected Effect of 14-HDA Incorporation | Rationale/Supporting Evidence from Analogues |

| DPPC Liposomes | Main Phase Transition Temperature (Tm) | Decrease | Long-chain HFAs with a distal hydroxyl group stabilize the liquid-crystalline phase. researchgate.net |

| Mixed Lipid Vesicles | Membrane Fluidity | Increase | The hydroxyl group at the chain terminus disrupts the tight packing of the hydrophobic lipid tails. |

| Langmuir Monolayer | Molecular Packing | Looser Packing | ω-hydroxy fatty acids can alter surface pressure-area isotherms, suggesting changes in molecular organization. acs.orgacs.org |

| Phospholipid Bilayer | Permeability | Potential Increase | Disruption in lipid packing can create transient defects, potentially increasing permeability to small molecules. acs.org |

Vesicle Formation and Properties

Studies using techniques like small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) on vesicles containing ω-hydroxy fatty acids could provide detailed information on bilayer thickness, vesicle size, and lamellarity. cnr.it For instance, research on tubes formed by 12-hydroxystearic acid showed that the bilayer thickness and interlayer spacing could be systematically measured, and these parameters were sensitive to temperature and the type of counter-ion used. researchgate.net It is reasonable to assume that vesicles incorporating 14-HDA would exhibit distinct structural characteristics that could be quantified using these methods.

Genomic, Proteomic, and Metabolomic Approaches

Genetic Manipulation Strategies in Model Organisms

Understanding the function of genes involved in 14-hydroxyhexadecanoic acid metabolism often relies on the targeted genetic manipulation of model organisms. Techniques such as gene knockout, knockdown, and overexpression are pivotal in elucidating the roles of specific enzymes and regulatory proteins.

Gene Knockout and Knockdown: Gene knockout strategies involve the complete inactivation of a target gene. In the context of fatty acid metabolism, knocking out genes can reveal their necessity in a particular pathway. For instance, in engineered Escherichia coli designed to produce hydroxy fatty acids (HFAs), the knockout of the endogenous acyl-CoA synthetase gene, fadD, was a critical step. unl.edu This deletion blocked the degradation pathway of free fatty acids, thereby increasing the precursor pool available for hydroxylation and enhancing the final yield of HFAs. unl.edu Similarly, studies in barley have identified mutants like Cer-GN1 with significantly reduced levels of 16-hydroxyhexadecanoic acid, a related C16 hydroxy fatty acid. mdpi.com This phenotype was linked to the downregulation of two genes encoding a cytochrome P450 monooxygenase (CYP704B1), demonstrating the direct role of this enzyme in ω-hydroxylation. mdpi.com In mouse models, the knockout of genes such as AIG1 and ADTRP, which encode hydrolases, has been used to study the breakdown of fatty acid esters of hydroxy fatty acids (FAHFAs), revealing their function in regulating the levels of these signaling lipids. nih.gov

Gene Overexpression: Conversely, overexpressing genes can enhance metabolic flux towards a desired product. In the same E. coli system, the co-expression of acetyl-CoA carboxylase (ACCase) and an acyl-CoA thioesterase ('TesA) was employed to boost the synthesis of free fatty acids. unl.edu This was followed by the introduction and expression of a fatty acid hydroxylase from Bacillus megaterium (CYP102A1) to convert the fatty acid precursors into hydroxy fatty acids. unl.edu This multi-gene overexpression strategy successfully engineered a microbial host to produce HFAs from a simple carbon source like glucose. unl.edu

These genetic strategies are fundamental to functional genomics, allowing researchers to establish clear links between specific genes and the metabolism of this compound.

Table 1: Examples of Genetic Manipulation in Hydroxy Fatty Acid Research

| Organism | Genetic Strategy | Target Gene(s) | Outcome | Reference |

| Escherichia coli | Knockout | fadD (acyl-CoA synthetase) | Increased free fatty acid availability for HFA production. | unl.edu |

| Escherichia coli | Overexpression | ACCase, 'TesA, CYP102A1 | Engineered a strain to produce HFAs from glucose. | unl.edu |

| Barley (Hordeum vulgare) | Downregulation (mutant) | CYP704B1 (cytochrome P450) | Reduced levels of 16-hydroxyhexadecanoic acid. | mdpi.com |

| Mouse | Knockout | AIG1, ADTRP (hydrolases) | Increased levels of FAHFAs, clarifying enzyme function. | nih.gov |

CRISPR/Cas9-Mediated Genome Editing for Metabolic Pathway Engineering (Research Context)

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has revolutionized genome editing due to its precision, efficiency, and versatility. nih.gov This technology acts as molecular scissors, allowing researchers to make precise cuts in the DNA at targeted locations to introduce insertions, deletions, or other modifications. frontiersin.org In the context of metabolic engineering, CRISPR/Cas9 is a powerful tool for optimizing the production of valuable compounds by modifying cellular factories like yeast and bacteria. nih.govcore.ac.uk

While specific reports on using CRISPR/Cas9 to engineer the this compound pathway are not yet widespread, the technology's application in other metabolic pathways provides a clear blueprint for future research. For example, a multiplexed CRISPR/Cas9 system was used in tomato (Solanum lycopersicum) to target five key genes in the γ-aminobutyric acid (GABA) shunt simultaneously. nih.gov This approach successfully created mutants with up to a 19-fold increase in GABA content in a single transformation, showcasing the system's capacity for complex pathway manipulation. nih.gov

This methodology could be directly applied to the study of this compound. Potential applications include:

Knocking out competing pathways: Precisely deleting genes for enzymes that divert precursors like palmitic acid away from the hydroxylation pathway.

Upregulating key enzymes: Inserting strong, constitutive promoters upstream of genes encoding fatty acid hydroxylases to boost their expression.

Multiplex editing: Simultaneously modifying several genes to comprehensively re-engineer the metabolic network for optimized production of this compound. nih.gov

The CRISPR/Cas9 system offers an unprecedented ability to rationally design and implement genomic changes, paving the way for highly efficient and targeted engineering of metabolic pathways for hydroxy fatty acids. frontiersin.org

Transcriptomic Analysis (e.g., RNA-Seq) of Genes Involved in this compound Metabolism

Transcriptomics involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. RNA-Sequencing (RNA-Seq) is a dominant technology in this field, enabling researchers to quantify the expression levels of thousands of genes simultaneously. frontiersin.orgmdpi.com This approach is particularly valuable for identifying genes involved in a specific metabolic process by comparing gene expression between different developmental stages, tissues, or experimental conditions.

In the study of hydroxy fatty acids, RNA-Seq has been instrumental in discovering the genetic machinery behind their biosynthesis in plants.

Identifying Biosynthetic Genes: In a study of Paysonia auriculata, a plant that accumulates hydroxy fatty acids in its seeds, RNA-Seq was performed at different stages of seed development. frontiersin.org This analysis identified 7,869 unique differentially expressed genes (DEGs) across development. frontiersin.org By correlating gene expression patterns with the timing of HFA accumulation, researchers identified orthologs for nearly all fatty acid synthesis and modification genes, including the crucial hydroxylase enzyme. frontiersin.org

Characterizing Regulatory Networks: Transcriptome analysis of Physaria lindheimeri, another HFA-producing plant, led to the identification of 42 genes involved in fatty acid and seed oil biosynthesis. nih.govmdpi.com Profiling the expression of these genes in different tissues (seeds, leaves, flower buds) revealed distinct spatial and temporal patterns, providing insights into the regulatory networks that control HFA production. nih.govmdpi.com

Investigating Biological Responses: RNA-Seq has also been used to understand the biological effects of hydroxy fatty acids. When apple leaves were treated with HFA-rich extracts, transcriptomic analysis revealed that 631 genes were differentially expressed, with the majority being upregulated. frontiersin.org This suggests that HFAs can trigger significant transcriptional reprogramming associated with plant immune responses. frontiersin.org

Table 2: Illustrative Transcriptomic Findings in HFA-Producing Paysonia auriculata

| Cluster | Number of Genes | Peak Expression | Implied Role | Reference |

| Cluster 1 | 4,396 | 14 Days After Pollination (DAP) | Early seed development processes. | frontiersin.org |

| Cluster 2 | 3,030 | 21 Days After Pollination (DAP) | Corresponds with the onset of major oil and HFA accumulation. | frontiersin.org |

| Cluster 3 | 368 | 28 Days After Pollination (DAP) | Late-stage oil accumulation and seed maturation. | frontiersin.org |

| Cluster 4 | 75 | 14 and 28 DAP (biphasic) | Potentially involved in multiple developmental stages. | frontiersin.org |

Proteomic Profiling of Enzymes and Interacting Proteins

Proteomics is the large-scale study of proteins, particularly their structures and functions. semanticscholar.org Using techniques like mass spectrometry, proteomic profiling allows for the comprehensive identification and quantification of the entire protein complement (the proteome) of a cell or tissue under specific conditions. semanticscholar.orgfrontiersin.org This is crucial for understanding metabolic pathways, as enzymes are the direct catalysts of biochemical reactions.

In the context of this compound metabolism, proteomic profiling can:

Identify and Quantify Key Enzymes: A proteomic analysis can directly measure the abundance of enzymes known or suspected to be involved in the pathway. This includes fatty acid synthases, acyl-CoA synthetases, and the critical fatty acid hydroxylases. For example, cytochrome P450 monooxygenases, such as CYP4F11 (which hydroxylates 3-hydroxy fatty acids), are a class of enzymes that would be prime targets for quantification in a proteomic study of HFA metabolism. genecards.org

Discover Novel Proteins: An untargeted proteomic approach can identify proteins whose abundance changes in correlation with this compound levels, potentially uncovering previously unknown enzymes, transporters, or regulatory proteins.

Analyze Post-Translational Modifications (PTMs): Enzymes are often regulated by PTMs like phosphorylation or acetylation. Proteomic techniques can identify and quantify these modifications, providing a deeper understanding of how enzymatic activity is controlled. semanticscholar.org

While comprehensive proteomic studies focused specifically on this compound are still emerging, the methodology is well-established. For instance, proteomic profiling of mitochondria has been used to study age-related changes in metabolic enzymes like NADH dehydrogenase and pyruvate (B1213749) dehydrogenase. semanticscholar.orgaging-us.com A similar approach could be used to compare the proteome of a wild-type organism with a genetically engineered strain that overproduces this compound, revealing the full suite of proteins involved in and affected by this metabolic shift.

Table 3: Potential Protein Targets for Proteomic Profiling in this compound Metabolism

| Protein/Enzyme Class | Potential Function |

| Cytochrome P450 Hydroxylases | Catalyze the terminal (ω) or sub-terminal hydroxylation of palmitic acid. |

| Acyl-CoA Synthetases | Activate fatty acids to their CoA esters for metabolic processing. |

| Fatty Acid Synthase Complex | Responsible for the de novo synthesis of the palmitic acid precursor. |

| Acyl-CoA Thioesterases | Hydrolyze acyl-CoAs to release free fatty acids. |

| Acyltransferases | Incorporate this compound into complex lipids (e.g., cutin, suberin). |

| ABC Transporters | Potentially transport hydroxy fatty acids across cellular membranes. |

Metabolomic Fingerprinting and Flux Analysis in Biological Systems

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. This provides a direct snapshot of the physiological state of an organism.

Metabolomic Fingerprinting: This approach uses techniques like mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) to generate a "fingerprint" or profile of a large number of metabolites simultaneously. frontiersin.org This method is used to compare the metabolic profiles of different samples (e.g., control vs. treated) and identify metabolites that are significantly altered. Several studies have detected hydroxy fatty acids as part of broader metabolomic fingerprints. For example, hydroxyhexadecanoic acid was identified in metabolomic profiles of various Asteraceae plant species and in grapevine wood infected with fungi. apsnet.org In a clinical context, 9-hydroxypalmitic acid was identified as a metabolite of interest in studies of drug-induced liver injury. nih.gov For this compound, fingerprinting can reveal correlations between its abundance and that of other metabolites, suggesting functional links and pathway interactions.

Metabolic Flux Analysis (MFA): While metabolomic fingerprinting provides a static snapshot, metabolic flux analysis (MFA) measures the dynamic flow of molecules through metabolic pathways. creative-proteomics.commedchemexpress.com The most powerful version, 13C-MFA, involves feeding cells a substrate (like glucose or a fatty acid) that is labeled with a stable isotope (¹³C). medchemexpress.comd-nb.info By tracking how the ¹³C label is incorporated into downstream metabolites over time, researchers can calculate the rates (fluxes) of the reactions that connect them. frontiersin.org

This technique is invaluable for metabolic engineering. For example, 13C-MFA was used to analyze and optimize the balance of acetyl-CoA in Saccharomyces cerevisiae, leading to a significant increase in the production of free fatty acids. frontiersin.org In the study of this compound, a potential MFA experiment could involve:

Supplying ¹³C-labeled palmitic acid to a biological system (e.g., plant cells or engineered microbes).

Using mass spectrometry to measure the rate at which the ¹³C label appears in this compound.

Calculating the absolute flux through the hydroxylation step, providing a quantitative measure of the pathway's activity.

This allows researchers to identify bottlenecks in production and to quantitatively assess the impact of genetic engineering strategies. frontiersin.orgnih.gov

Chemical Synthesis and Analog Development for Research Applications

Total Synthesis Strategies for 14-Hydroxyhexadecanoic Acid and its Stereoisomers

The total synthesis of ω-hydroxy fatty acids like this compound and their stereoisomers often involves multi-step procedures starting from readily available precursors. These strategies are designed to precisely install the hydroxyl group at the terminal (ω) or other specific positions and to control the stereochemistry when chiral centers are present.

General synthetic approaches can commence with long-chain dicarboxylic acids, which are then selectively reduced at one of the carboxyl groups. Another common strategy involves the use of bifunctional building blocks that already contain a hydroxyl group and a reactive terminus for chain elongation. For instance, a shorter ω-hydroxy aldehyde or ester can be extended through various carbon-carbon bond-forming reactions, such as Wittig reactions or Grignard additions, followed by functional group manipulations to yield the final acid.

The synthesis of specific stereoisomers, for example, when a hydroxyl group is located at a chiral center other than the terminal position, requires asymmetric synthesis techniques. This can involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions to achieve high enantiomeric purity. For example, the asymmetric synthesis of various hydroxy fatty acids has been achieved using organocatalytic methods to create chiral epoxides as key intermediates. These epoxides can then be opened with appropriate nucleophiles to set the desired stereocenter. mdpi.comnih.gov

A variety of synthetic methods have been reported for different hydroxy fatty acids, which can be adapted for this compound. These include:

From ω-bromo fatty acids: Nucleophilic substitution with a protected hydroxide (B78521) equivalent, followed by deprotection and oxidation state adjustment.

Oxidation of terminal methyl groups: While challenging, direct C-H activation and oxidation of the terminal methyl group of hexadecanoic acid (palmitic acid) is a potential, though often low-yielding, route. smolecule.com

Reductive cleavage of lactones: Macrocyclic lactones can be reductively opened to yield ω-hydroxy acids.

The choice of strategy often depends on the desired scale of the synthesis, the required purity, and economic considerations. researchgate.net

Synthesis of Isotopic Labeled Analogs for Biochemical Tracer Studies

Isotopically labeled analogs of this compound are invaluable tools for metabolic tracer studies. These studies allow researchers to follow the molecule's absorption, distribution, metabolism, and excretion in biological systems without altering its chemical properties. Common isotopes used for labeling include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C).

The synthesis of these labeled compounds requires the introduction of the isotope at a specific, known position in the molecule. This is typically achieved by using a labeled starting material or by introducing the label in a specific synthetic step.

Examples of Synthetic Strategies for Isotopic Labeling:

Carbon-14 Labeling: A common method for introducing ¹⁴C is to use potassium cyanide-¹⁴C (K¹⁴CN) as a nucleophile to displace a halide or other leaving group, thereby extending the carbon chain and introducing the label. Subsequent hydrolysis of the resulting nitrile yields a ¹⁴C-labeled carboxylic acid. researchgate.net For instance, the synthesis of [1-¹⁴C]-labeled 3-hydroxyhexadecanoic acid has been described, providing a template for labeling other positions. doi.orgnih.gov